molecular formula C18H31Cl3N2O3 B14715463 1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride CAS No. 22820-20-8

1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride

Cat. No.: B14715463
CAS No.: 22820-20-8
M. Wt: 429.8 g/mol
InChI Key: WHVIHWGLODDJMB-UHFFFAOYSA-N
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Description

1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a chlorophenoxy group, an isopropyl group, and a morpholinoethyl group, making it a unique molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:

    Formation of the Chlorophenoxy Group: This step may involve the reaction of o-chlorophenol with an appropriate halogenating agent.

    Introduction of the Isopropyl Group: This can be achieved through alkylation reactions using isopropyl halides.

    Attachment of the Morpholinoethyl Group: This step may involve the reaction of morpholine with an appropriate ethylating agent.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification and crystallization to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride may have various scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential pharmacological effects, such as anti-inflammatory or anti-cancer properties.

    Industry: Used in the development of new materials or chemical products.

Mechanism of Action

The mechanism of action of 1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride may involve interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(o-Chlorophenoxy)-3-(isopropylamino)-2-propanol: Lacks the morpholinoethyl group.

    1-(o-Chlorophenoxy)-3-(morpholinoethyl)amino)-2-propanol: Lacks the isopropyl group.

Uniqueness

1-(o-Chlorophenoxy)-3-(isopropyl(2-morpholinoethyl)amino)-2-propanol dihydrochloride is unique due to the presence of both the isopropyl and morpholinoethyl groups, which may confer distinct pharmacological properties and chemical reactivity.

Properties

CAS No.

22820-20-8

Molecular Formula

C18H31Cl3N2O3

Molecular Weight

429.8 g/mol

IUPAC Name

1-(2-chlorophenoxy)-3-[2-morpholin-4-ylethyl(propan-2-yl)amino]propan-2-ol;dihydrochloride

InChI

InChI=1S/C18H29ClN2O3.2ClH/c1-15(2)21(8-7-20-9-11-23-12-10-20)13-16(22)14-24-18-6-4-3-5-17(18)19;;/h3-6,15-16,22H,7-14H2,1-2H3;2*1H

InChI Key

WHVIHWGLODDJMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1CCOCC1)CC(COC2=CC=CC=C2Cl)O.Cl.Cl

Origin of Product

United States

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